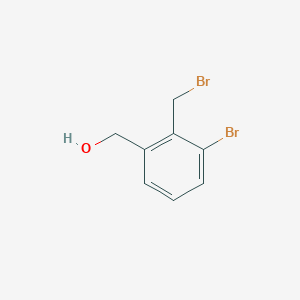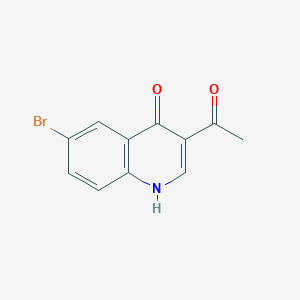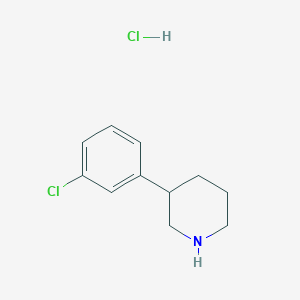
3-(3-Chlorophenyl)Piperidine Hydrochloride
描述
3-(3-Chlorophenyl)Piperidine Hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of a chlorophenyl group attached to the piperidine ring enhances its chemical properties and potential applications. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)Piperidine Hydrochloride typically involves the following steps:
Preparation of 3-(4-Chlorophenyl) Propionic Acid: This is achieved through the reduction and esterification of 3-(4-chlorophenyl) propionic acid to form 3-(4-chlorophenyl) propyl methanesulfonate.
Formation of 1-Piperidine Propyl Alcohol: Piperidine undergoes N-alkylation to form 1-piperidine propyl alcohol.
Substitution Reaction: The 3-(4-chlorophenyl) propyl methanesulfonate reacts with 1-piperidine propyl alcohol in an N,N-dimethyl acetamide medium, followed by salification to obtain this compound.
Industrial Production Methods: The industrial production of this compound involves similar steps but is optimized for large-scale synthesis. The process is designed to be cost-effective, safe, and yield high purity products. The use of solid superacids and specific catalysts ensures efficient reactions and high yields .
化学反应分析
Types of Reactions: 3-(3-Chlorophenyl)Piperidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: N,N-dimethyl acetamide, toluene, ethanol.
Major Products Formed:
Oxidation Products: Formation of carboxylic acids or ketones.
Reduction Products: Formation of alcohols or amines.
Substitution Products: Formation of various substituted piperidine derivatives.
科学研究应用
3-(3-Chlorophenyl)Piperidine Hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of drugs targeting the central nervous system, particularly as histamine H3 receptor antagonists.
Biological Studies: The compound is used to study neurotransmitter regulation and its effects on sleep-wake cycles.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic compounds.
作用机制
The primary mechanism of action of 3-(3-Chlorophenyl)Piperidine Hydrochloride involves its role as a histamine H3 receptor antagonist. By binding to these receptors, it inhibits the release of histamine, thereby modulating neurotransmitter levels in the brain. This action is crucial in regulating sleep-wake cycles and has potential therapeutic applications in treating narcolepsy and other sleep disorders .
相似化合物的比较
Pitolisant Hydrochloride: Another histamine H3 receptor antagonist with similar pharmacological properties.
Ciproxidine: A compound with a similar structure but different therapeutic applications.
Uniqueness: 3-(3-Chlorophenyl)Piperidine Hydrochloride stands out due to its specific binding affinity and selectivity for histamine H3 receptors. This makes it a valuable compound in the development of targeted therapies for sleep disorders and other neurological conditions .
属性
IUPAC Name |
3-(3-chlorophenyl)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.ClH/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10;/h1,3,5,7,10,13H,2,4,6,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMZDMBSXPPTBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC(=CC=C2)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187172-76-4 | |
| Record name | Piperidine, 3-(3-chlorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187172-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



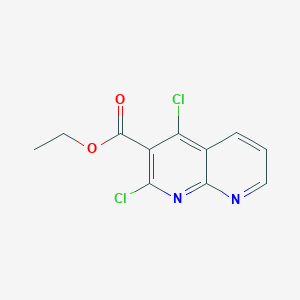

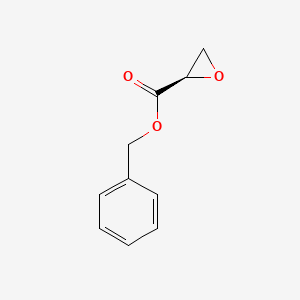
![1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-nitro-1-(phenylsulfonyl)-](/img/structure/B3218020.png)
![(1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B3218024.png)
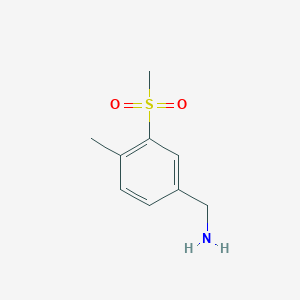
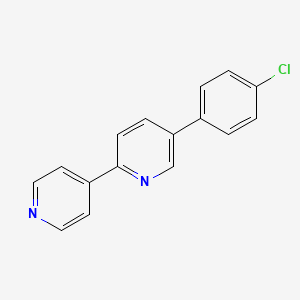


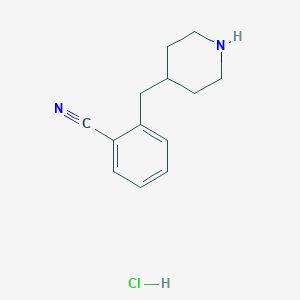
![(7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B3218091.png)
